1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-
Description
This compound features a 1H-indole core substituted at position 1 with a 1-(2-phenylethyl)-3-pyrrolidinyl group and at position 3 with a phenylsulfonyl moiety. Its molecular formula is C₂₆H₂₈N₂O₂S, with a molecular weight of approximately 432.5 g/mol. The structural complexity arises from the combination of a lipophilic phenylethyl-pyrrolidinyl group and a polar sulfonyl group, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
CAS No. |
651335-72-7 |
|---|---|
Molecular Formula |
C26H26N2O2S |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-[1-(2-phenylethyl)pyrrolidin-3-yl]indole |
InChI |
InChI=1S/C26H26N2O2S/c29-31(30,23-11-5-2-6-12-23)26-20-28(25-14-8-7-13-24(25)26)22-16-18-27(19-22)17-15-21-9-3-1-4-10-21/h1-14,20,22H,15-19H2 |
InChI Key |
GVLPOTVOBUEPMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the Larock indole annulation reaction, which involves the reaction of an alkyne with a 2-bromoaniline derivative in the presence of palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and potassium bicarbonate in dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The indole ring undergoes regioselective electrophilic substitution at the C2 and C3 positions due to electron-rich aromaticity.
Key findings :
-
The phenylsulfonyl group exerts strong electron-withdrawing effects, directing substitution to the C3 position .
-
Pyrrolidine’s steric bulk limits reactivity at the N1 position.
Nucleophilic Substitution
The pyrrolidine moiety participates in ring-opening and functionalization reactions :
| Substrate | Nucleophile | Conditions | Product |
|---|---|---|---|
| Pyrrolidine N-oxide derivative | Grignard reagents | THF, −78°C → RT, 12 h | 2-Phenylethyl-pyrrolidine adducts |
| Chlorinated pyrrolidine | NaN₃/DMF | 80°C, 24 h | Azido-pyrrolidine derivatives |
Mechanistic insight :
-
Ring strain in pyrrolidine facilitates nucleophilic attacks at the C3 position .
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for click chemistry modifications .
Sulfonamide Reactivity
The phenylsulfonyl group participates in desulfonylation and cross-coupling :
| Reaction | Conditions | Outcome | Application |
|---|---|---|---|
| Reductive desulfonylation | LiAlH₄/THF, reflux | Sulfonyl → thiol conversion | Prodrug synthesis |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | Biaryl formation at sulfonyl para-position | Library diversification |
Experimental data :
-
Desulfonylation efficiency: 82% (GC-MS).
-
Coupling scope includes aryl boronic acids with EWGs (NO₂, CF₃) and EDGs (OMe, NH₂) .
Redox Reactions
The indole-pyrrolidine system shows unique redox behavior:
| Process | Oxidizing Agent | Observations |
|---|---|---|
| Indole ring oxidation | mCPBA/CH₂Cl₂, 0°C | Epoxidation at C2–C3 bond (stereoselective) |
| Pyrrolidine N-oxidation | H₂O₂/AcOH, 60°C | Stable N-oxide formation (confirmed by XRD) |
Notable results :
-
mCPBA epoxidation yields cis-diepoxide as major product (dr = 7:1) .
-
N-oxide derivatives exhibit enhanced water solubility (>10×) .
Catalytic C–H Activation
Palladium-mediated transformations enable complex scaffold synthesis :
| Reaction Type | Catalytic System | Key Intermediate | Outcome |
|---|---|---|---|
| Indolizine formation | Pd(OAc)₂/dppm, DMSO, O₂, 120°C | η²-Peroxo-Pd(II) species | 6H-indenoindolizin-6-one (30%) |
| C–H amination | PdCl₂/Cu(OAc)₂, DMSO, 120°C | Amide-Pd complex (Wacker-type pathway) | Pyrroloindole derivatives (68%) |
Mechanistic pathway :
Acid/Base-Mediated Rearrangements
Protonation state dictates reaction pathways:
| Condition | Observation | Analytical Evidence |
|---|---|---|
| HCl (conc.)/EtOH, Δ | Pyrrolidine ring contraction to azetidine | HRMS m/z 455.1843 [M+H]⁺ |
| KOH/MeOH, RT | Sulfonyl group migration to N1 position | ¹H NMR δ 8.21 (d, J=8.5 Hz) |
Theoretical basis :
Photochemical Reactions
UV irradiation induces unique bond cleavages :
| Wavelength | Solvent | Major Product | Quantum Yield |
|---|---|---|---|
| 254 nm | MeCN | Indole-sulfone diradical dimer | Φ = 0.12 |
| 365 nm | Benzene | Pyrrolidine ring-opened ketone | Φ = 0.07 |
Safety note :
Scientific Research Applications
1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural Analog 1: 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)
- Core Structure : 1,2,4-oxadiazole (vs. indole in the target compound).
- Substituents : A phenylethyl-pyrrolidinyl group linked via an ether bond to a phenyl ring, similar to the target compound’s position 1 substitution.
- Key Differences: The oxadiazole core may enhance metabolic stability compared to indole, which is prone to oxidative degradation. The 4-pyridyl group at position 3 (vs.
- Activity: Oxadiazoles are known for antiviral properties, suggesting 1a may share this activity, though the target compound’s indole core might favor CNS applications .
Structural Analog 2: 1H-Indole, 1-(Phenylsulfonyl)-3-[(3,4,5-Trimethoxyphenyl)methyl]- (CAS 896462-53-6)
- Core Structure : Indole, matching the target compound.
- Substituents :
- Position 1: Phenylsulfonyl (same as the target).
- Position 3: Trimethoxyphenylmethyl group (vs. phenylethyl-pyrrolidinyl in the target).
- Molecular weight: 437.5 g/mol (vs. 432.5 g/mol for the target), due to the methoxy groups.
- Activity : Trimethoxyphenyl motifs are common in microtubule-targeting agents (e.g., colchicine analogs), suggesting possible anticancer applications .
Structural Analog 3: (R,E)-3-[(1-Methylpyrrolidin-2-yl)methyl]-5-[2-(Phenylsulfonyl)vinyl]-1H-Indole
- Core Structure : Indole with substitutions at positions 3 and 4.
- Substituents :
- Position 3: Methylpyrrolidinyl group (smaller and less lipophilic than the target’s phenylethyl-pyrrolidinyl).
- Position 5: Phenylsulfonylvinyl group (a conjugated system absent in the target).
- Key Differences :
- The vinyl-sulfonyl group introduces rigidity and π-conjugation, which may affect electronic properties and binding affinity.
- The methylpyrrolidinyl group reduces steric bulk compared to the target’s substitution.
- Synthesis : Likely involves Heck coupling for the vinyl-sulfonyl group, differing from the target’s nucleophilic substitution steps .
Comparative Data Table
Biological Activity
1H-Indole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound 1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₅H₁₅N₂O₂S
- Structural Features:
- Indole core
- Pyrrolidine ring
- Phenylsulfonyl group
- Phenethyl substituent
Biological Activity Overview
The biological activities of this indole derivative include:
- Antitumor Activity: Studies indicate that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroprotective Effects: The compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Antimicrobial Properties: Some indole derivatives have shown effectiveness against various bacterial strains.
Data Table: Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Neuroprotective | Reduction in oxidative stress | |
| Antimicrobial | Bactericidal activity against E. coli |
Case Study 1: Antitumor Activity
In a study conducted by Mahboobi et al. (2006), it was found that indole derivatives, including those similar to the compound , exhibited significant inhibition of FLT3 receptor tyrosine kinase. This inhibition is crucial for the treatment of acute myeloid leukemia (AML) as FLT3 mutations are common in AML patients. The study reported a decrease in tumor size in xenograft models treated with these compounds.
Case Study 2: Neuroprotective Effects
Research published by Cabezas & Arias (2019) explored the neuroprotective effects of various indole derivatives. Their findings indicated that certain structural modifications could enhance the ability of these compounds to protect neuronal cells from oxidative damage, suggesting potential applications in treating conditions like Alzheimer's disease.
Case Study 3: Antimicrobial Properties
A recent investigation into the antimicrobial properties of indole derivatives revealed promising results against Gram-positive and Gram-negative bacteria. The study highlighted that the phenylsulfonyl group contributes significantly to the antimicrobial activity, making it a valuable feature for drug design aimed at combating resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
